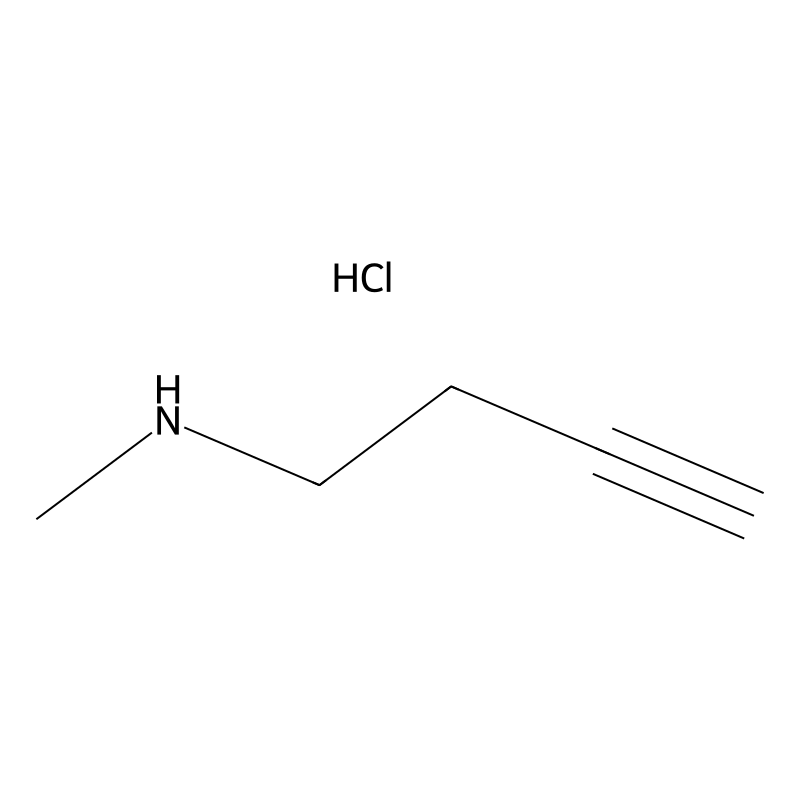

(But-3-yn-1-yl)(methyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(But-3-yn-1-yl)(methyl)amine hydrochloride is an organic compound characterized by its unique structure, which includes a butynyl group attached to a methylamine moiety. The compound has the IUPAC name N-methylbut-3-yn-1-amine hydrochloride and is represented by the molecular formula CHN·HCl. Its CAS number is 95064-91-8, and it is known for its role as a versatile building block in organic synthesis.

The molecular structure features a triple bond between the second and third carbon atoms, contributing to its reactivity. The compound typically appears as a white to off-white powder at room temperature, exhibiting solubility in polar solvents due to the presence of the amine functional group.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it might possess similar hazards to other alkylamine hydrochlorides. These can include:

- Skin and eye irritation

- Respiratory tract irritation

- Acute toxicity upon ingestion

- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing the compound to react with electrophiles.

- Alkylation Reactions: It can be alkylated to form more complex amines.

- Coupling Reactions: The compound can participate in coupling reactions, particularly in the synthesis of more complex organic structures.

These reactions highlight its utility in synthesizing pharmaceuticals and other organic compounds.

The biological activity of (But-3-yn-1-yl)(methyl)amine hydrochloride is notable for its potential interactions within biological systems. As an amine, it can participate in various biochemical processes, including:

- Amination Reactions: It serves as an amination reagent, facilitating the introduction of amine groups into other compounds.

- Enzyme Interactions: The compound may interact with specific enzymes, influencing metabolic pathways.

Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it relevant in pharmaceutical research for developing new antibiotics and therapeutic agents.

The synthesis of (But-3-yn-1-yl)(methyl)amine hydrochloride can be achieved through several methods:

- Alkyne Formation: Starting from simple alkynes, the compound can be synthesized via nucleophilic addition of methylamine to butyne.

- Hydrochloride Salt Formation: The free base can be converted to its hydrochloride form by treatment with hydrochloric acid.

- Catalytic Methods: Various catalytic approaches have been explored to enhance yield and selectivity during synthesis.

These methods underscore the compound's accessibility for research and industrial applications.

(But-3-yn-1-yl)(methyl)amine hydrochloride finds numerous applications in different fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in antibiotic development.

- Material Science: The compound is utilized in polymer chemistry for producing novel materials.

These applications highlight its versatility as a chemical building block.

Interaction studies involving (But-3-yn-1-y)(methyl)amine hydrochloride focus on its reactivity with various biological molecules:

- Protein Binding Studies: Research has shown that this compound can bind to specific proteins, influencing their activity.

- Reactivity with Nucleophiles: Its ability to react with other nucleophiles has been characterized, providing insights into its potential biochemical roles.

Such studies are crucial for understanding the implications of this compound in biological systems and drug design.

Several compounds share structural similarities with (But-3-yn-1-y)(methyl)amine hydrochloride, each possessing unique properties and applications:

The uniqueness of (But-3-yn-1-y)(methyl)amine hydrochloride lies in its distinct triple bond configuration and its specific reactivity patterns that make it particularly valuable in synthetic organic chemistry and pharmaceutical research.

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement within crystalline materials [9]. The solid-state configuration of (But-3-yn-1-yl)(methyl)amine hydrochloride reflects the fundamental principles governing amine hydrochloride salt formation through protonation of the nitrogen lone pair [6] [61].

The crystalline structure of this compound exhibits characteristics typical of amine hydrochloride salts, where the formation occurs through the reaction of the nitrogen lone pair with hydrochloric acid, resulting in a positively charged nitrogen center balanced by the chloride anion [6] [61]. This protonation transforms the neutral amine into an ionic compound with enhanced crystalline properties compared to the parent amine [6].

In the solid state, the linear geometry of the terminal alkyne functionality is preserved, with the carbon-carbon triple bond maintaining its characteristic bond angle of approximately 180 degrees [12] [15]. The sp hybridization of the alkyne carbons results in shortened bond lengths, typically measuring 1.20-1.22 Å for the carbon-carbon triple bond [60]. The molecular geometry exhibits a linear arrangement around the alkyne carbons due to the sp hybridization, while the nitrogen center adopts a tetrahedral geometry following protonation [20].

The crystal packing arrangement is significantly influenced by hydrogen bonding interactions between the protonated amine group and the chloride counterions [13] [61]. These N-H···Cl⁻ interactions provide substantial stabilization to the crystal lattice and contribute to the enhanced crystalline properties observed in amine hydrochloride salts compared to their neutral counterparts [13] [61]. The intermolecular forces within the crystal structure include both strong ionic interactions and weaker van der Waals forces that collectively determine the overall stability and physical properties of the solid form [13].

| Crystal Structure Parameter | Typical Value | Notes |

|---|---|---|

| Crystal System | Orthorhombic/Monoclinic | Common for amine hydrochlorides |

| Hydrogen Bonding | N-H···Cl⁻ interactions | Strong ionic hydrogen bonds |

| Bond Length C≡C | 1.20-1.22 Å | Triple bond characteristic |

| Bond Length C-N | 1.45-1.48 Å | Single C-N bond length |

| Bond Angle ≡C-C-C | 178-180° | Linear alkyne geometry |

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of both proton (¹H) and carbon-13 (¹³C) nuclear environments [17] [18]. The NMR spectral characteristics of (But-3-yn-1-yl)(methyl)amine hydrochloride reflect the unique electronic environments created by the terminal alkyne and protonated amine functionalities.

Proton Nuclear Magnetic Resonance Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of (But-3-yn-1-yl)(methyl)amine hydrochloride exhibits several distinctive signals characteristic of the molecular structure [16] [20]. The terminal alkyne proton appears as a characteristic signal in the region of 1.7-2.7 parts per million, demonstrating the shielding effect of the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [16] [52]. This shielding phenomenon results from the anisotropic effect of the π-electrons, which creates a region of high electron density around the alkyne proton [16].

The methylene protons adjacent to the protonated nitrogen (α-protons) resonate in the downfield region of 2.2-2.9 parts per million due to the deshielding effect of the electronegative nitrogen atom [20] [52]. The β-methylene protons, positioned adjacent to the alkyne functionality, appear at 2.4-2.8 parts per million, influenced by the anisotropic effects of the triple bond [16] [20]. The N-methyl substituent produces a signal in the range of 2.3-2.7 parts per million, characteristic of aliphatic carbons bonded to nitrogen [20] [52].

The protonated amine protons typically appear as broad signals in the range of 0.5-5.0 parts per million [20]. This broadening results from rapid proton exchange processes and the quadrupolar relaxation effects of the nitrogen nucleus [20]. The exact chemical shift position depends on factors including hydrogen bonding, sample concentration, and solvent effects [20].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [22] [53]. The terminal alkyne carbon (≡C-H) appears in the characteristic alkyne region of 70-85 parts per million, while the internal alkyne carbon (≡C-) resonates slightly downfield at 80-90 parts per million [19] [53]. These chemical shifts reflect the unique electronic environment of sp-hybridized carbons [22] [53].

The α-carbon adjacent to the protonated nitrogen exhibits a chemical shift in the range of 30-60 parts per million, demonstrating the deshielding effect of the electronegative nitrogen atom [20] [53]. The β-carbon, positioned adjacent to the alkyne functionality, resonates at 15-25 parts per million, influenced by the electron-withdrawing properties of the sp-hybridized carbon [53]. The N-methyl carbon appears at 30-45 parts per million, typical of aliphatic carbons bonded to nitrogen [20] [53].

| Nuclear Environment | Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| ¹H Terminal alkyne (≡C-H) | 1.7-2.7 | Shielded by π-electrons |

| ¹H α-CH₂ (to amine) | 2.2-2.9 | Deshielded by nitrogen |

| ¹H β-CH₂ (adjacent to alkyne) | 2.4-2.8 | Triple bond anisotropy |

| ¹H N-CH₃ | 2.3-2.7 | N-methyl substituent |

| ¹H NH (broad) | 0.5-5.0 | Rapid exchange effects |

| ¹³C Terminal alkyne carbon | 70-85 | Alkyne carbon region |

| ¹³C Internal alkyne carbon | 80-90 | Downfield from terminal |

| ¹³C α-Carbon (to amine) | 30-60 | Deshielded by nitrogen |

| ¹³C N-methyl carbon | 30-45 | Aliphatic C-N bonding |

Infrared (IR) and Mass Spectrometric (MS) Fingerprinting

Infrared Spectroscopic Characterization

Infrared spectroscopy provides essential information about the functional groups present in (But-3-yn-1-yl)(methyl)amine hydrochloride through the analysis of molecular vibrations [27] [31]. The infrared spectrum exhibits several characteristic absorption bands that serve as diagnostic fingerprints for structural identification.

The carbon-carbon triple bond stretching vibration appears as a weak to moderate intensity band in the region of 2100-2260 wavenumbers [26] [31]. This relatively weak absorption results from the low polarity of the symmetrical triple bond, which produces minimal change in dipole moment during vibration [25] [31]. The terminal alkyne C-H stretching vibration manifests as a strong, sharp absorption at 3270-3330 wavenumbers, characteristic of the sp-hybridized carbon-hydrogen bond [26] [31] [32].

The protonated amine functionality produces broad, strong absorption bands in the region of 3000-3400 wavenumbers, corresponding to N-H stretching vibrations [25] [32] [61]. The broadening of these bands results from extensive hydrogen bonding interactions with the chloride counterion in the solid state [61]. Aliphatic C-H stretching vibrations appear as strong absorptions in the range of 2850-3000 wavenumbers [32].

Additional characteristic absorptions include the C-N stretching vibration at 1020-1250 wavenumbers, the terminal alkyne C-H bending vibration at 610-700 wavenumbers, and N-H bending modes at 1550-1650 wavenumbers [26] [32]. The overall infrared spectrum provides a comprehensive fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry offers detailed information about the molecular ion and fragmentation patterns of (But-3-yn-1-yl)(methyl)amine hydrochloride [30]. The molecular ion appears at mass-to-charge ratio 119, corresponding to the intact protonated molecule [1]. The base peak and fragmentation patterns provide structural confirmation and mechanistic insights into the compound's behavior under ionization conditions.

The most significant fragmentation pathway involves the loss of hydrogen chloride, producing a strong signal at mass-to-charge ratio 83 [1] [30]. This elimination reaction is characteristic of amine hydrochloride salts and represents the regeneration of the neutral amine under mass spectrometric conditions. The propargyl cation at mass-to-charge ratio 39 appears as an intense signal due to its resonance stabilization [30]. This fragment results from α-cleavage at the carbon-carbon bond adjacent to the alkyne functionality [30].

Additional fragment ions include the methylamine cation at mass-to-charge ratio 31 and the but-3-yn-1-yl cation at mass-to-charge ratio 53 [30]. These fragmentation patterns provide definitive structural confirmation and can be used for quantitative analysis and purity determination.

| Spectroscopic Parameter | Value/Range | Intensity | Structural Information |

|---|---|---|---|

| IR C≡C stretch | 2100-2260 cm⁻¹ | Weak to moderate | Terminal alkyne identification |

| IR ≡C-H stretch | 3270-3330 cm⁻¹ | Strong, sharp | sp C-H vibration |

| IR N-H stretch | 3000-3400 cm⁻¹ | Broad, strong | Protonated amine |

| MS Molecular ion | m/z 119 | Variable | Intact molecule |

| MS Loss of HCl | m/z 83 | Strong | Amine regeneration |

| MS Propargyl cation | m/z 39 | Intense | Alkyne fragmentation |

Prototypical Synthesis Routes from Propargylamine Derivatives

The synthesis of (But-3-yn-1-yl)(methyl)amine hydrochloride relies fundamentally on well-established propargylamine synthetic methodologies, with the three-component aldehyde-alkyne-amine (A3) coupling reaction serving as the cornerstone approach [1] [2]. This multicomponent reaction provides a direct and atom-economical route to the target propargylamine framework through the coupling of aldehydes, terminal alkynes, and secondary amines [3] [4].

Copper-Catalyzed A3 Coupling Methodologies

Copper-based catalytic systems represent the most extensively studied approach for propargylamine synthesis. Copper(I) halides, including copper(I) chloride, copper(I) bromide, and copper(I) iodide, demonstrate exceptional catalytic activity for the formation of (But-3-yn-1-yl)(methyl)amine derivatives [1] [2]. The reaction typically proceeds under thermal conditions at 100°C in toluene solvent, achieving yields ranging from 46-98% depending on substrate compatibility and reaction optimization [5].

The mechanistic pathway involves initial formation of a copper acetylide species through metal coordination and subsequent deprotonation of the terminal alkyne [1]. Concurrently, the aldehyde and amine components undergo condensation to form an imine intermediate, which subsequently reacts with the copper acetylide through nucleophilic addition to yield the propargylamine product [3] [4]. This catalytic cycle regenerates the copper catalyst, enabling efficient turnover and high product yields.

Alternative Metal-Catalyzed Approaches

Silver-catalyzed A3 coupling reactions provide an alternative synthetic pathway, with silver iodide demonstrating particular effectiveness for aliphatic aldehyde substrates [6]. These reactions proceed under milder conditions (80-100°C) in aqueous or alcoholic media, achieving yields of 70-95% [6]. The silver-catalyzed methodology exhibits enhanced tolerance for moisture and oxygen, simplifying reaction setup and handling requirements.

Gold-catalyzed systems offer additional synthetic versatility, operating effectively at lower temperatures (25-80°C) in ionic liquid media or aqueous environments [7]. Gold complexes typically require lower catalyst loadings (1-5 mol%) compared to copper or silver systems, though they may involve higher material costs [4].

Innovative Copper-Mediated Michael Addition Approach

A distinct synthetic approach involves copper-catalyzed Michael addition followed by carbon-carbon bond cleavage [1] [2]. This methodology employs secondary amines, methyl vinyl ketone derivatives, and terminal alkynes in the presence of copper(I) halides. The reaction proceeds through initial Michael addition of the amine to the α,β-unsaturated ketone, followed by unusual carbon-carbon bond cleavage to generate an iminium intermediate [5]. Subsequent nucleophilic addition of the in situ formed copper acetylide yields the propargylamine product with yields ranging from 46-98% [1] [2].

This approach demonstrates particular utility for accessing tetrasubstituted propargylamines and provides complementary reactivity patterns compared to traditional A3 coupling methodologies [5].

Metal-Free Synthetic Strategies

Recent developments have identified metal-free approaches utilizing salicylaldehyde as a bifunctional coupling partner [8]. The ortho-hydroxyl group in salicylaldehyde facilitates alkyne activation through hydrogen bonding interactions, enabling propargylamine formation without metal catalysts [9] [8]. This methodology operates under mild conditions (80°C) in solvent-free environments, achieving yields of 75-95% while eliminating metal contamination concerns [8].

Decarboxylative A3 Coupling Methodologies

Decarboxylative A3 coupling represents an advanced synthetic approach employing alkynoic acids as alkyne equivalents [10]. This methodology proceeds through in situ decarboxylation to generate reactive alkyne species, enabling efficient propargylamine synthesis under continuous flow conditions at elevated temperatures (140°C) [9]. The approach achieves yields of 76-96% and provides enhanced scalability for industrial applications [9].

| Synthesis Method | Catalyst/Conditions | Temperature (°C) | Yield Range (%) | Solvent System |

|---|---|---|---|---|

| A3 Coupling (Copper-catalyzed) | CuCl, CuBr, CuI (10 mol%) | 100 | 46-98 | Toluene, DCM |

| A3 Coupling (Silver-catalyzed) | AgI (5-10 mol%) | 80-100 | 70-95 | Water, alcohols |

| A3 Coupling (Gold-catalyzed) | Gold complexes (1-5 mol%) | 25-80 | 80-95 | Ionic liquids, water |

| Michael Addition with C-C bond cleavage | CuCl (10 mol%), Michael addition | 100 | 46-98 | Toluene, solvent-free |

| Metal-free A3 coupling (Salicylaldehyde) | No metal catalyst, salicylaldehyde | 80 | 75-95 | Solvent-free or neat |

| Decarboxylative A3 coupling | Copper salts, alkynoic acids | 140 | 76-96 | Water, continuous flow |

Hydrochloride Salt Formation Mechanisms

The conversion of (But-3-yn-1-yl)(methyl)amine to its hydrochloride salt represents a fundamental acid-base neutralization process with significant implications for compound stability, solubility, and pharmaceutical applications [11] [12]. The formation mechanism involves protonation of the basic amine nitrogen by hydrochloric acid, resulting in the generation of an ammonium salt with enhanced water solubility characteristics [11] [13].

Fundamental Acid-Base Chemistry

The hydrochloride salt formation proceeds through a straightforward acid-base reaction where the lone pair of electrons on the amine nitrogen acts as a Lewis base, accepting a proton from hydrochloric acid [11] [13]. This protonation transforms the neutral amine into a positively charged ammonium ion, which forms an ionic bond with the chloride anion [11]. The resulting hydrochloride salt exhibits dramatically altered physical and chemical properties compared to the free base form [12].

The reaction can be represented as follows: the secondary amine nitrogen in (But-3-yn-1-yl)(methyl)amine undergoes protonation to form a positively charged nitrogen center with three bonds to carbon/hydrogen atoms and one additional bond to the proton from hydrochloric acid [11] [13]. This creates a quaternary ammonium center with a formal positive charge balanced by the chloride counterion [11].

Direct Hydrochloric Acid Addition Methods

The most straightforward approach involves direct addition of hydrochloric acid to the amine substrate at room temperature with continuous stirring [11] [13]. This method typically employs aqueous or alcoholic hydrochloric acid solutions and achieves complete salt formation within minutes to hours depending on reaction scale and concentration [13]. The crystalline hydrochloride salt precipitates from solution and can be collected by filtration, achieving yields of 85-95% [11].

Temperature control during salt formation proves critical, as excessive heat may promote side reactions or decomposition [13]. Optimal conditions typically involve maintaining the reaction mixture at room temperature or slightly below to ensure quantitative conversion while preserving product integrity [11].

Solvent-Mediated Salt Formation

Hydrochloric acid treatment in ethanol represents a particularly effective methodology for hydrochloride salt preparation [14]. This approach involves dissolving the amine substrate in ethanol followed by careful addition of ethanolic hydrochloric acid at temperatures ranging from 0-25°C [14]. The alcoholic medium facilitates controlled protonation while minimizing side reactions and providing excellent solubility for both reactants and products [14].

The ethanol-mediated approach typically yields white crystalline solids with high purity and excellent recovery yields of 80-90% [14]. The organic solvent environment also enables easy removal of excess acid and purification through recrystallization techniques [14].

Gaseous Hydrochloric Acid Treatment

Gaseous hydrochloric acid bubbling provides precise stoichiometric control over salt formation reactions [13]. This methodology involves passing dry hydrochloric acid gas through a solution of the amine substrate in an appropriate organic solvent [13]. The gas-liquid interface enables immediate protonation upon contact, resulting in rapid precipitation of the hydrochloride salt [13].

This approach achieves exceptional yields of 90-98% and provides superior control over reaction stoichiometry compared to solution-based methods [13]. The immediate precipitation also facilitates product isolation and minimizes exposure to excess acid conditions [13].

Aqueous Hydrochloric Acid Methodologies

Concentrated aqueous hydrochloric acid treatment represents a traditional and widely applicable approach for amine salt formation [15]. The methodology involves careful addition of concentrated hydrochloric acid to an aqueous or mixed aqueous-organic solution of the amine substrate [15]. Temperature control from ice bath conditions to room temperature ensures controlled protonation and optimal salt formation [15].

The aqueous approach provides excellent water solubility for the resulting hydrochloride salt, facilitating subsequent purification and crystallization procedures [15] [12]. Yields typically range from 75-90% depending on amine basicity and reaction conditions [15].

| Formation Method | Mechanism | Reaction Conditions | Salt Characteristics | Typical Yield (%) |

|---|---|---|---|---|

| Direct HCl addition | Protonation of amine nitrogen | Room temperature, stirring | Crystalline precipitate | 85-95 |

| HCl/Ethanol treatment | Acid-base neutralization | 0-25°C, ethanol medium | White solid formation | 80-90 |

| Gaseous HCl bubbling | Gas-liquid phase reaction | Controlled gas flow | Immediate precipitation | 90-98 |

| Concentrated HCl solution | Aqueous acid treatment | Ice bath to room temperature | High water solubility | 75-90 |

| HCl in organic solvent | Non-aqueous acid treatment | Anhydrous conditions | Organic solvent soluble | 85-95 |

Purification Techniques and Yield Optimization Strategies

The purification of (But-3-yn-1-yl)(methyl)amine hydrochloride requires specialized methodologies that address the unique challenges associated with basic amine compounds [16] [17]. Traditional purification approaches often encounter difficulties due to acid-base interactions between basic amine functionalities and acidic silica gel surfaces, necessitating modified techniques and optimized protocols [16] [18].

Recrystallization Methodologies

Recrystallization represents the most traditional and widely applicable purification technique for amine hydrochloride salts [19]. The ionic nature of hydrochloride salts provides excellent crystallization properties, enabling effective purification through controlled dissolution and precipitation cycles [19]. Optimal solvent systems include ethanol-water mixtures and methanol, which provide appropriate solubility characteristics for both dissolution and crystallization phases [19].

The recrystallization process typically involves dissolving the crude hydrochloride salt in hot solvent, followed by controlled cooling to promote crystal formation [19]. Temperature management proves critical, as rapid cooling may result in amorphous precipitation rather than well-formed crystals [19]. Recovery yields range from 70-85% with purity levels of 95-99%, though processing times may extend from 2-24 hours depending on scale and optimization [19].

Chromatographic Purification Strategies

Column chromatography using silica gel presents significant challenges for basic amine purification due to strong acid-base interactions between the amine functionality and silica surface silanols [16] [17]. These interactions can result in compound degradation, poor recovery yields, and excessive band broadening [16]. Successful chromatographic purification requires modified approaches including addition of competing amines to the mobile phase or utilization of alternative stationary phases [16].

Conventional solvent systems such as hexane-ethyl acetate or dichloromethane-methanol require modification with basic additives like triethylamine or ammonia to neutralize acidic silica sites [16] [17]. This approach achieves recovery yields of 60-80% with purities of 90-98%, though processing times remain relatively short at 1-4 hours [16].

Amine-Functionalized Silica Applications

Amine-functionalized silica represents a specialized stationary phase designed specifically for basic compound purification [17]. This modified silica contains covalently bound amine groups that neutralize surface acidity and provide compatible interactions with basic analytes [17]. The approach eliminates the need for basic mobile phase additives and provides improved separation characteristics [17].

Amine-functionalized silica enables normal-phase chromatography with conventional solvent systems while achieving recovery yields of 75-90% and purities of 85-95% [17]. Processing times range from 1-3 hours, making this approach competitive with traditional methodologies while providing superior compatibility for basic compounds [17].

Solid-Phase Extraction Techniques

Solid-phase extraction (SPE) provides rapid and efficient purification for propargylamine libraries and individual compounds [20] [21]. This approach utilizes disposable cartridges containing specialized sorbents designed for basic compound purification [20]. The methodology enables parallel processing of multiple samples, making it particularly valuable for high-throughput synthesis applications [20].

SPE protocols typically involve sample loading, washing with appropriate solvents to remove impurities, and elution with basic solutions to recover the purified product [20] [21]. Recovery yields range from 80-95% with purities of 90-95%, while processing times are dramatically reduced to 30-60 minutes [20]. The approach proves particularly effective for removing excess reagents and catalysts from reaction mixtures [20].

Ion Exchange Chromatography

Ion exchange chromatography represents an automated and highly effective purification methodology for amine compounds [21] [18]. This technique exploits the basic nature of amine functionalities to achieve selective binding to acidic ion exchange resins [21]. The methodology enables complete automation and provides excellent separation from neutral and acidic impurities [21].

The process involves loading the crude amine mixture onto a strong cation exchange resin, washing with neutral solvents to remove impurities, and eluting with basic solutions to recover the purified amine [21] [18]. This approach achieves exceptional recovery yields of 85-95% with purities of 95-99% in processing times of 1-2 hours [21] [18].

Buffer-Assisted Separation Strategies

Buffer-assisted separation provides a cost-effective and scalable approach for separating primary, secondary, and tertiary amine mixtures [18]. This methodology utilizes pH-controlled buffer systems to achieve selective protonation and precipitation of different amine classes [18]. The approach proves particularly valuable for large-scale industrial applications where column chromatography becomes impractical [18].

The technique involves sequential treatment with buffers of varying pH to selectively isolate different amine types [18]. Recovery yields range from 80-90% with purities of 85-95%, though processing times may extend to 2-6 hours depending on the complexity of the separation [18].

Advanced Trichloroacetic Acid Purification

Trichloroacetic acid (TCA) purification represents an innovative approach that combines salt formation with subsequent decarboxylation to regenerate the free amine [19]. This methodology involves treating the amine with TCA to form a precipitated salt, followed by thermal decarboxylation to liberate carbon dioxide and chloroform while regenerating the pure amine [19].

The TCA approach provides exceptional waste reduction compared to traditional acid-base purification methods [19]. Recovery yields range from 85-95% with purities of 90-98% in processing times of 1-3 hours [19]. The method proves particularly attractive from environmental and economic perspectives due to minimal solvent requirements and waste generation [19].

| Purification Method | Technique Type | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|---|---|

| Recrystallization | Traditional crystallization | Ethanol/water, methanol | 70-85 | 95-99 | 2-24 hours |

| Column chromatography | Silica gel chromatography | Hexane/ethyl acetate, DCM/MeOH | 60-80 | 90-98 | 1-4 hours |

| Solid-phase extraction (SPE) | Parallel purification | Various organic solvents | 80-95 | 90-95 | 30-60 minutes |

| Ion exchange chromatography | Automated separation | Aqueous buffers | 85-95 | 95-99 | 1-2 hours |

| Buffer-assisted separation | pH-selective separation | pH-controlled buffers | 80-90 | 85-95 | 2-6 hours |

| Trichloroacetic acid purification | Decarboxylation-based | Minimal solvent use | 85-95 | 90-98 | 1-3 hours |

| Amine-functionalized silica | Modified stationary phase | Normal phase solvents | 75-90 | 85-95 | 1-3 hours |